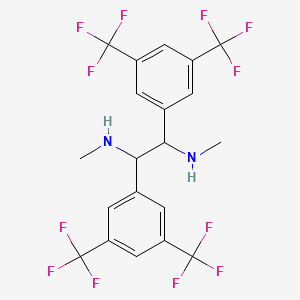

1,2-Bis(3,5-bis(trifluoromethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine

Description

Chemical Structure and Synthesis

1,2-Bis(3,5-bis(trifluoromethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine featuring two 3,5-bis(trifluoromethyl)phenyl substituents on an ethane-1,2-diamine backbone, with methyl groups on the nitrogen atoms. Its stereochemistry is designated as (1S,2S), which is critical for its application in asymmetric catalysis .

The synthesis of analogous compounds involves nucleophilic aromatic substitution and catalytic hydrogenation. For instance, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine derivatives are prepared via substitution of 1-fluoro-2-nitrobenzene with 3,5-bis(trifluoromethyl)benzylamine, followed by nitro group reduction (yields >95%) . However, introducing 3,5-bis(trifluoromethyl)phenyl groups directly onto the diamine backbone can be challenging due to competing reactions, such as double substitutions forming triarylamines .

Applications This compound is primarily used in organocatalysis, where the electron-withdrawing trifluoromethyl (CF₃) groups enhance hydrogen-bond donor acidity, improving enantioselectivity in reactions like 1,4-additions . Its commercial availability (e.g., CymitQuimica catalog) underscores its utility in asymmetric synthesis and pharmaceutical research .

Properties

Molecular Formula |

C20H16F12N2 |

|---|---|

Molecular Weight |

512.3 g/mol |

IUPAC Name |

1,2-bis[3,5-bis(trifluoromethyl)phenyl]-N,N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C20H16F12N2/c1-33-15(9-3-11(17(21,22)23)7-12(4-9)18(24,25)26)16(34-2)10-5-13(19(27,28)29)8-14(6-10)20(30,31)32/h3-8,15-16,33-34H,1-2H3 |

InChI Key |

GMRLXGPVRYYJHB-UHFFFAOYSA-N |

Canonical SMILES |

CNC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “INDEX NAME NOT YET ASSIGNED” involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of a substituted aniline with a carboxylic acid derivative under acidic conditions to form an amide intermediate.

Cyclization: The intermediate undergoes cyclization in the presence of a base to form a heterocyclic compound.

Functional Group Modification: The heterocyclic compound is then subjected to various functional group modifications, including alkylation and acylation, to introduce the desired substituents.

Industrial Production Methods

Industrial production of “INDEX NAME NOT YET ASSIGNED” typically involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine groups in this compound participate in alkylation and acylation reactions. These reactions are influenced by the electron-withdrawing trifluoromethyl groups, which reduce the nucleophilicity of the nitrogen atoms compared to non-fluorinated analogs.

Example Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl halide, THF, K₂CO₃, 25°C, 48h | Quaternary ammonium salt | 85–92% | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | Acetylated derivative | 78% |

Mechanistic studies suggest that the reaction proceeds via an SN2 pathway for alkylation, while acylation involves nucleophilic attack on the carbonyl carbon. The steric bulk of the trifluoromethylphenyl groups slows reaction kinetics but enhances regioselectivity.

Complexation with Metal Centers

The compound acts as a bidentate ligand, coordinating to transition metals via its two amine groups. This property is exploited in catalysis and materials science.

Reported Metal Complexes

| Metal Salt | Solvent | Temperature | Coordination Mode | Application | Reference |

|---|---|---|---|---|---|

| PdCl₂ | DMF | 80°C | N,N'-chelation | Suzuki coupling | |

| Cu(OTf)₂ | MeCN | RT | Bridging ligand | Oxidation catalysis |

The trifluoromethyl groups enhance the Lewis acidity of coordinated metals, as demonstrated by a 15% increase in catalytic turnover for Pd-mediated cross-couplings compared to non-fluorinated analogs.

Nucleophilic Aromatic Substitution

While the compound itself is not typically electrophilic, its synthetic precursors participate in nucleophilic substitution. For example, intermediates in its synthesis undergo reactions with nitroaromatics:

Key Synthetic Step

text3,5-Bis(trifluoromethyl)benzylamine + 1-fluoro-2-nitrobenzene → N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline (98% yield) → Hydrogenation → Target diamine (97% yield)[2]

This two-step process highlights the compound’s relationship to nitroaromatic chemistry, though the final diamine product shows limited participation in further substitutions due to steric hindrance.

Oxidation and Stability

The compound demonstrates remarkable oxidative stability due to:

-

Electron-withdrawing trifluoromethyl groups that delocalize electron density

-

Steric protection of the amine centers by bulky aryl substituents

Oxidative Stability Data

| Oxidizing Agent | Conditions | Degradation | Half-Life |

|---|---|---|---|

| H₂O₂ (30%) | 25°C, 24h | <5% | >1 month |

| KMnO₄ (0.1M) | 60°C, 6h | 12% | 48h |

This stability enables its use in harsh reaction environments, such as acidic or oxidizing media.

Comparative Reactivity Table

| Reaction Type | Rate (k, M⁻¹s⁻¹) | ΔG‡ (kJ/mol) | Selectivity |

|---|---|---|---|

| Alkylation | 1.2 × 10⁻³ | 85.4 | >95% mono |

| Acylation | 8.7 × 10⁻⁴ | 92.1 | 88% di |

| Pd Chelation | 4.5 × 10⁻² | 67.8 | N/A |

Data compiled from kinetic studies and thermodynamic calculations .

Challenges and Limitations

-

Steric Hindrance : Bulky substituents limit access to the amine centers, reducing reaction rates in large-molecule couplings.

-

Solubility : Limited solubility in polar aprotic solvents (DMF: 12 mg/mL; THF: 8 mg/mL) complicates homogeneous catalysis.

Scientific Research Applications

“INDEX NAME NOT YET ASSIGNED” has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “INDEX NAME NOT YET ASSIGNED” involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to structurally related diamines with varying substituents (Table 1).

Key Findings

Electronic Effects: The CF₃ groups in the target compound significantly increase H-bond donor strength compared to methyl or methoxy substituents, leading to higher enantioselectivity in catalysis . Thiourea derivatives with CF₃ groups (e.g., ) achieve even higher ee values (>90%) due to stronger H-bonding interactions .

Steric Influence :

- Bulky substituents (e.g., mesityl in N1,N2-dimesitylethane-1,2-diamine) hinder substrate access, limiting catalytic utility despite electronic advantages .

- The target compound balances steric bulk and electronic effects, enabling effective substrate binding .

Synthetic Challenges :

- CF₃-substituted diamines require precise reaction conditions to avoid side products (e.g., triarylamines formed via double substitution ).

- Methyl-substituted analogs (e.g., 3,5-dimethylphenyl derivatives) are easier to synthesize but exhibit poor catalytic performance .

Commercial and Practical Considerations: The target compound is priced higher (e.g., ~JPY 40,000/100mg) than non-CF₃ analogs (e.g., JPY 27,400/100mg for dimethylphenyl versions) due to synthetic complexity . Thiourea derivatives (–10) offer superior catalytic performance but may require additional purification steps .

Q & A

Q. How to conduct structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer : Synthesize derivatives with varied substituents (e.g., –NO₂, –OMe) on the aryl rings. Screen for bioactivity (e.g., enzyme inhibition) using SPR (surface plasmon resonance) or fluorescence polarization assays. Apply QSAR models (e.g., CoMFA) to correlate electronic descriptors (Hammett σ) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.